N-Butyl-N-(acetoxymethyl)nitrosamine
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Overview
Description
[Butyl(nitroso)amino]methyl acetate is a chemical compound with the molecular formula C7H14N2O3 It is known for its unique structure, which includes a nitroso group attached to a butyl chain and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [butyl(nitroso)amino]methyl acetate typically involves the reaction of butylamine with nitrous acid to form the nitroso derivative, followed by esterification with acetic acid or its derivatives . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product without side reactions.
Industrial Production Methods
Industrial production methods for [butyl(nitroso)amino]methyl acetate may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of supercritical fluid technology has also been explored to enhance the efficiency and environmental friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[Butyl(nitroso)amino]methyl acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The acetate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include nitro compounds, primary amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[Butyl(nitroso)amino]methyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of [butyl(nitroso)amino]methyl acetate involves its interaction with molecular targets through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The acetate ester moiety can also participate in hydrolysis reactions, releasing the active nitroso compound .
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-N-methylurea: Similar nitroso group but different functional groups.
N-Nitrosodimethylamine: Contains a nitroso group attached to a dimethylamine.
N-Nitrosopyrrolidine: A cyclic compound with a nitroso group.
Uniqueness
[Butyl(nitroso)amino]methyl acetate is unique due to its combination of a butyl chain, nitroso group, and acetate ester.
Properties
CAS No. |
56986-36-8 |
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Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[butyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-3-4-5-9(8-11)6-12-7(2)10/h3-6H2,1-2H3 |
InChI Key |
YMUAXKYTHNCMAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(COC(=O)C)N=O |
Origin of Product |
United States |
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